N1-methyl-N1-[(2,4,6-trimethylpyridin-3-yl)methyl]cyclobutane-1,3-diaminetrihydrochloride,Mixtureofdiastereomers
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Overview
Description
N1-methyl-N1-[(2,4,6-trimethylpyridin-3-yl)methyl]cyclobutane-1,3-diaminetrihydrochloride, Mixture of diastereomers, is a chemical compound with the molecular formula C14H26Cl3N3 and a molecular weight of 342.7353 g/mol . This compound is characterized by its unique structure, which includes a cyclobutane ring and a pyridine moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N1-methyl-N1-[(2,4,6-trimethylpyridin-3-yl)methyl]cyclobutane-1,3-diaminetrihydrochloride involves several steps. The synthetic route typically starts with the preparation of the cyclobutane ring, followed by the introduction of the pyridine moiety. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired stereochemistry is achieved. Industrial production methods may include large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N1-methyl-N1-[(2,4,6-trimethylpyridin-3-yl)methyl]cyclobutane-1,3-diaminetrihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
N1-methyl-N1-[(2,4,6-trimethylpyridin-3-yl)methyl]cyclobutane-1,3-diaminetrihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-methyl-N1-[(2,4,6-trimethylpyridin-3-yl)methyl]cyclobutane-1,3-diaminetrihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
N1-methyl-N1-[(2,4,6-trimethylpyridin-3-yl)methyl]cyclobutane-1,3-diaminetrihydrochloride can be compared with other similar compounds, such as:
N1-methyl-N1-[(2,4,6-trimethylpyridin-3-yl)methyl]cyclobutane-1,3-diamine: This compound lacks the trihydrochloride component, which may affect its solubility and reactivity.
N1-methyl-N1-[(2,4,6-trimethylpyridin-3-yl)methyl]cyclobutane-1,3-diamine dihydrochloride: This compound has two hydrochloride groups instead of three, which may influence its chemical properties. The uniqueness of N1-methyl-N1-[(2,4,6-trimethylpyridin-3-yl)methyl]cyclobutane-1,3-diaminetrihydrochloride lies in its specific structure and the presence of three hydrochloride groups, which can impact its reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-N-methyl-1-N-[(2,4,6-trimethylpyridin-3-yl)methyl]cyclobutane-1,3-diamine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3.3ClH/c1-9-5-10(2)16-11(3)14(9)8-17(4)13-6-12(15)7-13;;;/h5,12-13H,6-8,15H2,1-4H3;3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBLHZZLJKHHMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1CN(C)C2CC(C2)N)C)C.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26Cl3N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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